(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one
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Overview
Description
(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one is a compound with a unique structure that includes an indole core substituted with an amino group, a methyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under specific conditions to form the indole ring, followed by functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The compound can be reduced to modify the indole core or the substituents.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups into the indole core .
Scientific Research Applications
(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The amino group can form hydrogen bonds with target molecules, while the indole core provides a rigid scaffold for binding interactions .
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one: Unique due to the combination of amino, methyl, and trifluoromethyl groups on the indole core.
(3R)-3-amino-3-methyl-7-(difluoromethyl)-1H-indol-2-one: Similar structure but with a difluoromethyl group instead of trifluoromethyl.
(3R)-3-amino-3-methyl-7-(methyl)-1H-indol-2-one: Lacks the fluorine atoms, which may affect its biological activity and chemical properties.
Uniqueness
The presence of the trifluoromethyl group in this compound imparts unique properties such as increased metabolic stability and enhanced binding affinity to biological targets, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C10H9F3N2O |
---|---|
Molecular Weight |
230.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-methyl-7-(trifluoromethyl)-1H-indol-2-one |
InChI |
InChI=1S/C10H9F3N2O/c1-9(14)5-3-2-4-6(10(11,12)13)7(5)15-8(9)16/h2-4H,14H2,1H3,(H,15,16)/t9-/m1/s1 |
InChI Key |
VLJQDGKCMRNIEJ-SECBINFHSA-N |
Isomeric SMILES |
C[C@]1(C2=C(C(=CC=C2)C(F)(F)F)NC1=O)N |
Canonical SMILES |
CC1(C2=C(C(=CC=C2)C(F)(F)F)NC1=O)N |
Origin of Product |
United States |
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